UDP-L-rhamnose

Description

Significance of Nucleotide Sugars in Glycosylation

Nucleotide sugars are the activated forms of monosaccharides, serving as essential building blocks in the synthesis of complex carbohydrates and glycoconjugates. wikipedia.orgnih.gov These molecules act as glycosyl donors in glycosylation reactions, a fundamental biological process where a carbohydrate is attached to another molecule. wikipedia.orgmolecularcloud.org This process is catalyzed by enzymes known as glycosyltransferases, which transfer the sugar moiety from the nucleotide sugar to an acceptor molecule, such as a protein, lipid, or another carbohydrate. wikipedia.org

The activation of a monosaccharide into a nucleotide sugar, such as UDP-L-rhamnose, involves a reaction between a nucleoside triphosphate (NTP) and a glycosyl monophosphate. wikipedia.org This activation provides the necessary energy for the formation of glycosidic bonds. wikipedia.org Glycosylation is critical for a multitude of biological functions, including protein folding, cell-cell recognition, immune responses, and the structural integrity of cell walls. mdpi.com The diversity of nucleotide sugars allows for the creation of a vast array of complex and functionally diverse glycans.

Ubiquity and Diversity of L-Rhamnose-Containing Glycoconjugates

L-rhamnose is a 6-deoxyhexose sugar that is widely distributed in nature as a component of various glycoconjugates. portlandpress.com It is particularly abundant in bacteria, plants, and fungi, but notably absent in humans and other animals. portlandpress.comnih.gov This unique distribution makes the biosynthetic pathways of L-rhamnose and the enzymes that utilize it potential targets for the development of novel therapeutic agents. portlandpress.comnih.gov

In bacteria, L-rhamnose is a key component of cell surface polysaccharides, such as the O-antigen of lipopolysaccharides (LPS) in Gram-negative bacteria and cell wall polysaccharides in Gram-positive bacteria. portlandpress.comoup.comnih.gov These rhamnose-containing structures are often crucial for bacterial viability, virulence, and interaction with the host immune system. oup.comnih.gov

Plants utilize L-rhamnose in the synthesis of various cell wall components, including pectins like rhamnogalacturonan I and II. uniprot.orgbiorxiv.org Additionally, L-rhamnose is found in a wide range of plant secondary metabolites, such as flavonoids and saponins (B1172615), where it influences their solubility, stability, and biological activity. nih.govasm.org

In fungi, rhamnose-containing glycans are present in the cell wall and are implicated in host-pathogen interactions, affecting processes like adhesion and virulence. nih.govnih.gov The alteration of this compound biosynthesis can impair the pathogenicity of certain fungi. researchgate.net

Table 1: Examples of L-Rhamnose-Containing Glycoconjugates

| Organism Type | Glycoconjugate Example | Function |

| Bacteria | Lipopolysaccharide (O-antigen) | Structural integrity of the outer membrane, virulence factor. mdpi.comportlandpress.com |

| Cell Wall Polysaccharides | Essential for cell wall architecture and bacterial fitness. oup.comnih.gov | |

| Plants | Rhamnogalacturonan I & II | Component of the primary cell wall, influencing its structure and properties. uniprot.orgbiorxiv.org |

| Flavonoid Glycosides | Involved in pigmentation, UV protection, and defense against pathogens. ontosight.ai | |

| Fungi | Rhamnomannans | Component of the fungal cell wall, involved in host-pathogen interactions. nih.gov |

Overview of this compound as a Glycosyl Donor

This compound serves as the primary activated sugar donor for the incorporation of L-rhamnose into glycoconjugates in plants and fungi. mdpi.combiorxiv.org In these organisms, rhamnosyltransferases specifically recognize and utilize this compound to catalyze the transfer of the L-rhamnose moiety to various acceptor molecules. portlandpress.comnih.gov

The biosynthesis of this compound itself is a multi-step enzymatic process that typically starts from UDP-glucose. portlandpress.comnih.gov While the specific enzymes and pathways can differ between organisms, the general transformation involves dehydration, epimerization, and reduction reactions. portlandpress.comnih.gov In bacteria, the predominant rhamnose donor is deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose), which is synthesized via a similar but distinct pathway. mdpi.comnih.govfrontiersin.org However, the focus here is on the UDP-activated form prevalent in eukaryotes.

The availability of this compound is a critical factor in the biosynthesis of rhamnosylated compounds. acs.org The enzymes responsible for its synthesis and subsequent utilization by rhamnosyltransferases are key control points in the production of these important biological molecules. portlandpress.comnih.gov

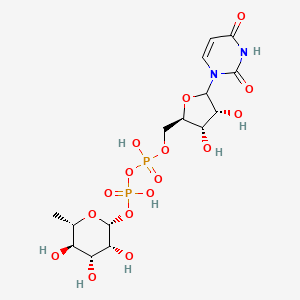

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24N2O16P2 |

|---|---|

Molecular Weight |

550.3 g/mol |

IUPAC Name |

[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H24N2O16P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24)/t5-,6+,8-,9+,10+,11+,12+,13?,14+/m0/s1 |

InChI Key |

DRDCJEIZVLVWNC-YUJZQKNVSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |

Synonyms |

UDP-beta-L-rhamnose UDP-Rha UDP-rhamnose |

Origin of Product |

United States |

Biosynthesis Pathways of Udp L Rhamnose

Precursor Substrates and Initial Steps

The pathway initiates with the common sugar nucleotide, UDP-D-glucose.

The primary substrate for the biosynthesis of UDP-L-rhamnose is Uridine (B1682114) Diphosphate-D-glucose (UDP-D-glucose). mdpi.combiorxiv.org This sugar nucleotide serves as the starting point for a cascade of enzymatic modifications that ultimately yield this compound. The pathway is distinct from the one found in many bacteria, which typically utilize deoxythymidine diphosphate (B83284) (dTDP)-D-glucose as the initial substrate. asm.orgresearchgate.net

The first committed step in the this compound biosynthetic pathway is the dehydration of UDP-D-glucose. nih.govnih.gov This reaction is catalyzed by the enzyme UDP-D-glucose 4,6-dehydratase (UGD), also known as UDP-glucose 4,6-hydro-lyase (EC 4.2.1.76). nih.govwikipedia.org UGD converts UDP-D-glucose into UDP-4-keto-6-deoxy-D-glucose. nih.govasm.org This initial dehydration is a critical step, setting the stage for the subsequent enzymatic transformations. nih.gov

UDP-D-Glucose as the Primary Precursor

Enzymatic Conversion Mechanisms

Following the initial dehydration, a series of epimerization and reduction reactions occur to produce the final product.

The intermediate generated by UGD undergoes further modifications to alter its stereochemistry and produce this compound.

The product of the UGD-catalyzed reaction, UDP-4-keto-6-deoxy-D-glucose (U4k6dG), is a pivotal intermediate in the pathway. mdpi.comasm.org This compound serves as the substrate for the subsequent enzymatic activities that lead to the formation of this compound. ontosight.ai In some organisms, U4k6dG can be channeled into different biosynthetic pathways, highlighting its importance as a metabolic branch point. researchgate.net

The conversion of U4k6dG to this compound is carried out by a bifunctional or trifunctional enzyme with both 3,5-epimerase and 4-reductase activities. nih.govontosight.ai This enzyme is commonly referred to as UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase-4-reductase (UGER) or nucleotide-rhamnose synthase/epimerase-reductase (NRS/ER). mdpi.comasm.org In plants, enzymes like RHAMNOSE1 (RHM1) are trifunctional, possessing UDP-glucose 4,6-dehydratase, UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, and UDP-4-keto-L-rhamnose-reductase activities all on a single polypeptide. uniprot.org The epimerase activity alters the stereochemistry at the C3' and C5' positions of the glucose moiety, and the reductase activity, which is NADPH-dependent, reduces the keto group at the C4 position to a hydroxyl group, yielding the final product, this compound. asm.orguniprot.org

UDP-4-keto-6-deoxy-D-glucose (U4k6dG) as Key Intermediate

Multi-Functional Enzyme Architectures

The biosynthesis of this compound from UDP-D-glucose is a three-step enzymatic process involving dehydration, epimerization, and reduction. mdpi.com Organisms have evolved different strategies for organizing these catalytic activities, leading to a variety of enzyme architectures.

RHM (Rhamnose Synthase) Isoforms in Plants (e.g., Arabidopsis thaliana RHM1, RHM2/MUM4, RHM3)

In the plant kingdom, the synthesis of this compound is often streamlined into a single, large, trifunctional protein known as this compound synthase (RHM). mdpi.comnih.gov The model plant Arabidopsis thaliana possesses three biochemically redundant RHM isoforms: RHM1, RHM2 (also known as MUCILAGE-MODIFIED4 or MUM4), and RHM3. biorxiv.org While all three can convert UDP-D-glucose into this compound, they exhibit distinct expression patterns across different tissues and developmental stages. biorxiv.org

RHM2/MUM4 is primarily expressed in the seed coat, where it is crucial for the synthesis of pectinaceous seed mucilage. nih.govbiorxiv.org

RHM3 is the least characterized of the three isoforms. biorxiv.org

These plant RHM proteins are elegant examples of metabolic channeling, where all necessary catalytic activities are fused into one polypeptide chain. nih.gov This fusion enhances efficiency by keeping the substrate and intermediates localized. The structure of these enzymes is distinctly bipartite, comprising two major functional domains. nih.govbiorxiv.org

The N-terminal portion of the plant RHM enzyme, also referred to as Binding Domain 1 (BD1), harbors the UDP-D-glucose 4,6-dehydratase activity. researchgate.netbiorxiv.orguniprot.org This domain catalyzes the first committed step in the pathway: the dehydration of UDP-D-glucose to form the intermediate UDP-4-keto-6-deoxy-D-glucose. researchgate.netoup.com Functional analysis of Arabidopsis RHM2 has confirmed that its N-terminal region (approximately amino acids 1-370) is responsible for this dehydration activity. researchgate.net This domain belongs to the NAD(P)-dependent epimerase/dehydratase family. uniprot.org

The C-terminal region of the RHM protein, or Binding Domain 2 (BD2), is itself bifunctional. biorxiv.org It contains the catalytic machinery for the final two steps of the synthesis. researchgate.netuniprot.org This domain first acts as a 3,5-epimerase on the UDP-4-keto-6-deoxy-D-glucose intermediate, followed by an NADPH-dependent 4-reductase activity to yield the final product, this compound. researchgate.net In Arabidopsis RHM2, this corresponds to the region from amino acid 371 to 667. researchgate.net This C-terminal domain shares high sequence identity with the short-chain dehydrogenase/reductase (SDR) family of enzymes. annualreviews.orgmpg.de

N-terminal Dehydration Domain (BD1)

Bifunctional Enzymes in Fungi and Viruses

Moving outside the plant kingdom, the organization of this compound synthesis changes. In many fungi and some giant viruses, the pathway is typically carried out by two separate enzymes rather than a single trifunctional protein.

In the pathogenic fungus Verticillium dahliae, which causes vascular wilt disease, this compound synthesis is essential for its virulence. nih.gov The pathway involves a bifunctional enzyme named nucleotide-rhamnose synthase/epimerase-reductase (VdNRS/ER). This enzyme performs the last two steps of the pathway—epimerization and reduction—converting the UDP-4-keto-6-deoxy-glucose intermediate into this compound. nih.govresearchgate.net This implies the existence of a separate, monofunctional UDP-D-glucose 4,6-dehydratase to catalyze the first step.

A similar two-enzyme system exists in the giant Acanthamoeba polyphaga Mimivirus. The synthesis of L-rhamnose, a component of its glycosylated surface fibers, requires two proteins. nih.govnih.gov First, the R141 protein acts as a UDP-D-glucose 4,6-dehydratase to produce the keto-sugar intermediate. researchgate.net Subsequently, the L780 protein, a bifunctional L-rhamnose synthase, catalyzes both the 3,5-epimerization and the 4-reduction steps to produce this compound. nih.govnih.gov The L780 enzyme is a dimeric protein that belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov

Distinct Enzyme Activities in Select Eukaryotes (e.g., Trichomonas vaginalis)

The protozoan parasite Trichomonas vaginalis presents a fascinating deviation from the multi-functional architectures seen in plants and fungi. L-rhamnose is a major component of its surface lipoglycan, a key factor in its pathogenicity. nih.govnih.gov The biosynthetic pathway in T. vaginalis appears to be an evolutionary intermediate between the prokaryotic and eukaryotic systems. nih.govnih.gov

While it utilizes UDP-D-glucose as the starting substrate, characteristic of eukaryotes, the subsequent enzymatic steps are not fused. nih.govnih.gov Sequence analyses suggest that the dehydration, epimerization, and reduction activities are carried out by three separate, monofunctional enzymes. nih.govresearchgate.net This arrangement, with distinct enzymes for each step, is reminiscent of the well-characterized rml pathway in bacteria, which synthesizes dTDP-L-rhamnose. nih.govnih.gov

Comparative Biosynthesis Across Biological Domains

The architectural diversity of the this compound synthesis pathway highlights different evolutionary strategies for achieving the same metabolic goal.

| Domain/Group | Precursor | Enzyme Architecture | Representative Organisms |

| Plants | UDP-D-glucose | Trifunctional: A single, large protein (RHM) containing dehydratase, epimerase, and reductase domains. mdpi.comresearchgate.net | Arabidopsis thaliana, Vitis vinifera biorxiv.orgportlandpress.com |

| Fungi & Viruses | UDP-D-glucose | Bifunctional/Monofunctional: A monofunctional dehydratase and a separate bifunctional epimerase/reductase. nih.govnih.gov | Verticillium dahliae, Acanthamoeba polyphaga Mimivirus nih.govnih.gov |

| Select Eukaryotes | UDP-D-glucose | Monofunctional: Three separate enzymes for dehydration, epimerization, and reduction. nih.govnih.gov | Trichomonas vaginalis nih.gov |

| Bacteria | dTDP-D-glucose | Monofunctional: Typically three distinct enzymes (RmlB, RmlC, RmlD) for the three steps. nih.govportlandpress.com | Escherichia coli, Salmonella enterica biorxiv.org |

This comparison reveals a clear trend. Bacteria predominantly use a system of three separate enzymes acting on a thymidine-linked sugar. portlandpress.com Plants have consolidated these activities into a highly efficient, single trifunctional enzyme acting on a uridine-linked sugar. biorxiv.org Fungi and giant viruses often represent a middle ground, with a two-enzyme system. portlandpress.com Finally, organisms like T. vaginalis showcase a unique hybrid approach, combining a eukaryotic substrate preference with a prokaryotic-like enzymatic organization. nih.gov This diversity underscores the adaptability of metabolic pathways and provides a window into their evolutionary history.

Eukaryotic this compound Pathway Distinct from Prokaryotic dTDP-L-Rhamnose Pathway

The biosynthesis of L-rhamnose in eukaryotes, particularly in plants and fungi, follows a pathway that is distinct from the more commonly studied prokaryotic pathway, primarily in the choice of the nucleotide carrier and the organization of the catalytic enzymes. portlandpress.comresearchgate.netbiorxiv.org

In most bacteria, the precursor for L-rhamnose is deoxythymidine diphosphate-D-glucose (dTDP-D-glucose). asm.orgmdpi.com The conversion to dTDP-L-rhamnose is catalyzed by three separate and distinct enzymes: RmlB (a 4,6-dehydratase), RmlC (a 3,5-epimerase), and RmlD (a 4-reductase). asm.orgplos.org This is often referred to as the Rml pathway. portlandpress.com

In contrast, the eukaryotic pathway, found in organisms like plants and some fungi, utilizes uridine diphosphate-D-glucose (UDP-D-glucose) as the starting substrate. portlandpress.comresearchgate.net A key feature of the plant pathway is the fusion of multiple enzymatic activities into a single polypeptide chain. portlandpress.comasm.org For instance, in the model plant Arabidopsis thaliana, the entire three-step conversion from UDP-D-glucose to this compound can be carried out by a single, large, trifunctional enzyme called this compound synthase (RHM). portlandpress.combiorxiv.orguniprot.org These RHM proteins, such as RHM1, RHM2, and RHM3 in Arabidopsis, contain an N-terminal domain with 4,6-dehydratase activity and a C-terminal domain that performs both the 3,5-epimerization and 4-reduction steps. biorxiv.orgresearchgate.net

Alternatively, some eukaryotes utilize a two-enzyme system where the dehydration step is performed by a UDP-D-glucose 4,6-dehydratase (UGD), and the subsequent epimerization and reduction are catalyzed by a separate bifunctional enzyme known as nucleotide-rhamnose synthase/epimerase-reductase (NRS/ER or UER1). portlandpress.combiorxiv.org This contrasts with the bacterial system, where three individual proteins are required. plos.org The protozoan parasite Trichomonas vaginalis presents an interesting intermediate case; while it uses UDP-D-glucose like other eukaryotes, sequence analyses suggest its pathway involves separate enzymes for the epimerase and reductase activities, similar to the prokaryotic arrangement. mdpi.comnih.gov

| Feature | Prokaryotic Pathway (e.g., E. coli) | Eukaryotic Pathway (e.g., A. thaliana) |

|---|---|---|

| Starting Substrate | dTDP-D-glucose | UDP-D-glucose |

| Final Product | dTDP-L-rhamnose | This compound |

| Enzyme Organization | Three separate monofunctional enzymes (RmlB, RmlC, RmlD) | Single trifunctional protein (RHM) or two proteins (UGD and bifunctional NRS/ER) |

| Key Enzymes | dTDP-glucose-4,6-dehydratase (RmlB), dTDP-4-keto-6-deoxy-glucose-3,5-epimerase (RmlC), dTDP-4-keto-rhamnose-4-keto-reductase (RmlD) | This compound synthase (RHM) or UDP-D-glucose 4,6-dehydratase (UGD) and UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/4-reductase (NRS/ER) |

Unique Pathways in Giant Viruses

The discovery of giant viruses, or nucleocytoplasmic large DNA viruses (NCLDVs), has revealed that these complex viruses often encode their own machinery for glycosylation, including pathways for synthesizing activated sugars like this compound. researchgate.netnih.gov This provides them with a degree of autonomy from the host cell's metabolic machinery. researchgate.net

The this compound synthesis pathways in giant viruses such as Acanthamoeba polyphaga mimivirus and Acanthocystis turfacea chlorella virus 1 (ATCV-1) more closely resemble the plant pathway than the bacterial one, as they utilize UDP-D-glucose as the precursor. asm.orgnih.gov Mimivirus, for example, encodes a complete two-enzyme pathway for this compound synthesis. nih.govnih.gov It possesses a UDP-D-glucose 4,6-dehydratase (UGD) and a bifunctional UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/4-reductase (UGER). nih.gov The genes for these enzymes are expressed during the late phase of viral replication, which aligns with their proposed role in the post-translational modification of the virus's structural capsid proteins. nih.gov

| Virus | Encoded L-Rhamnose Biosynthesis Enzymes | Pathway Characteristics |

|---|---|---|

| Acanthamoeba polyphaga mimivirus | UDP-D-glucose 4,6-dehydratase (UGD) and UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/4-reductase (UGER) | Encodes a complete, two-enzyme pathway similar to plants. nih.govnih.gov |

| Acanthocystis turfacea chlorella virus 1 (ATCV-1) | UDP-D-glucose 4,6-dehydratase (UGD) only | Encodes only the first enzyme; likely relies on a host enzyme (UGER) for the final steps. asm.orgnih.gov |

Convergence and Divergence in Pathway Evolution

The evolution of L-rhamnose biosynthesis pathways illustrates both convergent and divergent evolutionary strategies. The presence of distinct pathways using either dTDP or UDP as the nucleotide carrier suggests an early divergence in the evolution of this metabolic capability. portlandpress.com

A prominent example of divergent evolution is the organization of the enzymes. In prokaryotes, the pathway relies on three separate genes (rmlB, rmlC, rmlD). plos.org In early eukaryotes, a significant evolutionary event occurred: the fusion of these separate catalytic functions into multidomain proteins. plos.org It is speculated that the prokaryotic rmlB gene gave rise to the N-terminal dehydratase domain of eukaryotic RHM proteins, while the functions of rmlC and rmlD were combined into the C-terminal epimerase-reductase domain. plos.org This gene fusion is a common strategy for metabolic channeling, potentially increasing the efficiency of the pathway. asm.org

Horizontal gene transfer (HGT) has also played a crucial role in the distribution and evolution of these pathways, particularly concerning giant viruses. nih.gov Phylogenetic analysis suggests that the mimivirus likely acquired its complete UGD and UGER pathway through an ancient HGT event involving a protozoan ancestor. nih.govunl.edu In contrast, the ATCV-1 virus appears to have acquired its UGD gene more recently via HGT from its green algal host. nih.gov

The pathway in the protozoan Trichomonas vaginalis shows features of both prokaryotic and eukaryotic systems, suggesting it may represent an intermediate or alternative evolutionary trajectory where the switch to a UDP-based substrate occurred without the subsequent gene fusion events seen in plants. nih.govresearchgate.net This highlights the diverse evolutionary pressures and solutions that have shaped the biosynthesis of this single, important sugar nucleotide.

Genetic and Molecular Regulation of Udp L Rhamnose Biosynthesis

Gene Identification and Characterization

The enzymes responsible for UDP-L-rhamnose synthesis are encoded by distinct gene families whose structure and organization vary significantly across different domains of life.

In the model plant Arabidopsis thaliana, the biosynthesis of this compound is primarily catalyzed by enzymes from the RHAMNOSE BIOSYNTHESIS (RHM) gene family. biorxiv.org These plant enzymes are typically large, multi-domain proteins that resulted from gene fusion events. plos.orgniu.edu Specifically, they combine the activities of a 4,6-dehydratase in the N-terminal domain and a 3,5-epimerase-4-reductase in the C-terminal domain. plos.orgresearchgate.netuniprot.org Arabidopsis possesses three such genes, designated RHM1, RHM2 (also known as MUM4), and RHM3. biorxiv.orgpurdue.edu These enzymes catalyze the conversion of UDP-D-glucose to this compound. biorxiv.orgnih.govacs.org

In contrast to the fused RHM proteins in plants, many other organisms, including fungi and some large DNA viruses, utilize separate enzymes for this pathway. mdpi.com These are typically classified into two families:

UGD (UDP-D-glucose 4,6-dehydratase): These enzymes catalyze the first step, the dehydration of UDP-D-glucose. asm.orgnih.gov The Arabidopsis genome contains a family of four UGD genes (UGD1-4), which are UDP-glucose dehydrogenases that produce UDP-glucuronic acid, highlighting the diverse roles of related enzymes in nucleotide sugar biosynthesis. purdue.edunih.gov

UGER (UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/4-reductase): This bifunctional enzyme carries out the final two steps of the pathway: epimerization and reduction. asm.orgnih.govnih.gov In Arabidopsis, an enzyme named UER1 exists, which resembles the C-terminal domain of RHM proteins and can synthesize this compound from the intermediate UDP-4-keto-6-deoxy-D-glucose. biorxiv.orgpurdue.edu

This organizational difference is even more pronounced in bacteria, where the synthesis of the related compound dTDP-L-rhamnose involves three distinct enzymes encoded by the genes rmlB, rmlC, and rmlD, which correspond to the dehydratase, epimerase, and reductase activities, respectively. plos.orgniu.edu

| Organism Group | Gene/Protein Structure | Key Gene/Enzyme Families | Description |

|---|---|---|---|

| Plants (e.g., Arabidopsis) | Trifunctional/Bifunctional Fused Protein | RHM | A single polypeptide (e.g., RHM1/2/3) contains dehydratase, epimerase, and reductase domains, converting UDP-D-glucose to this compound. plos.orguniprot.orgnih.gov |

| Fungi & Giant Viruses | Separate Proteins | UGD and UGER | Two separate enzymes, a UGD (dehydratase) and a UGER (bifunctional epimerase/reductase), perform the conversion. nih.govasm.orgnih.gov |

| Bacteria | Separate Proteins | rmlB, rmlC, rmlD | Three distinct enzymes are required to synthesize dTDP-L-rhamnose from dTDP-D-glucose. plos.orgniu.edu |

In Arabidopsis thaliana, the genes encoding the this compound biosynthetic enzymes are distributed across the genome. For instance, the RHM1 gene is located on chromosome 1 at locus AT1G78570. nih.gov The organization of these genes as single, multi-domain units in plants is a key evolutionary feature, contrasting sharply with the operon-like structures or dispersed individual genes found in prokaryotes. This fusion is thought to facilitate metabolic channeling, increasing the efficiency of the pathway. asm.org

| Gene Name | Locus Identifier | Chromosome | Enzymatic Function |

|---|---|---|---|

| RHM1 / ROL1 | AT1G78570 | 1 | Trifunctional this compound synthase. biorxiv.orgnih.gov |

| RHM2 / MUM4 | AT1G53500 | 1 | Trifunctional this compound synthase, crucial for seed mucilage. oup.comnih.gov |

| RHM3 | AT3G14730 | 3 | Trifunctional this compound synthase. uniprot.org |

| UER1 | AT1G07350 | 1 | Bifunctional epimerase/reductase. biorxiv.orgpurdue.edu |

Analysis of RHM, UGD, and UGER Gene Families

Transcriptional and Post-Transcriptional Regulation

The expression of this compound biosynthetic genes is meticulously regulated by a network of transcription factors, ensuring that production aligns with developmental programs and environmental cues.

A significant body of research in Arabidopsis thaliana, particularly concerning seed coat development, has elucidated a complex transcriptional hierarchy. The synthesis of mucilage, a pectin-rich substance high in rhamnose, depends on the upregulation of the MUM4 (RHM2) gene. oup.comcambridge.org This upregulation is controlled by several key transcription factors:

APETALA2 (AP2): This transcription factor is a master regulator of seed coat cell differentiation and positively regulates MUM4 expression. nih.govnih.gov

TRANSPARENT TESTA GLABRA1 (TTG1): A WD40-repeat protein that acts as a scaffold, forming a complex with other transcription factors. nih.govcambridge.org

The TTG1 Complex: TTG1 interacts with bHLH proteins (EGL3, TT8) and R2R3-MYB proteins (MYB5, TT2) to activate downstream targets. nih.govresearchgate.net

GLABRA2 (GL2): A homeodomain transcription factor that is a direct target of the TTG1 complex and AP2. nih.govresearchgate.net GL2, in turn, directly or indirectly upregulates the expression of MUM4/RHM2, thereby driving the synthesis of this compound needed for mucilage production. oup.comcambridge.org

Mutations in any of these regulatory genes, including AP2, TTG1, and GL2, lead to decreased expression of MUM4 and a subsequent reduction in mucilage production. cambridge.orgnih.gov

The expression of genes involved in this compound biosynthesis is highly dynamic and varies with developmental stage and environmental conditions.

Developmental Regulation: In Arabidopsis, the three RHM isoforms show distinct expression patterns. RHM1 is the most broadly and abundantly expressed throughout the plant's life cycle. biorxiv.org In contrast, RHM2 (MUM4) expression is significantly upregulated specifically in the seed coat epidermis during the phase of mucilage synthesis. biorxiv.orgoup.comresearchgate.net In the nematode C. elegans, expression of rhamnose synthesis genes is elevated during embryonic development and oscillates with the larval molting cycles, suggesting a role in cuticle formation. nih.gov In certain pathogenic fungi, the expression of these genes is tissue-specific, which can impact their virulence. nih.govresearchgate.net

Stress Responses: There is growing evidence that this compound biosynthesis is linked to stress responses. In C. elegans, the genes for this pathway are upregulated during the formation of the stress-resistant dauer larval stage and in response to heat stress. embopress.org In plants, RHM1 has been observed to localize to cytoplasmic stress granules upon heat shock, potentially as a mechanism to regulate its activity when cell wall synthesis is not a priority. biorxiv.org

Regulation by Transcription Factors (e.g., AP2, TTG1, GL2 in Arabidopsis thaliana)

Horizontal Gene Transfer Events Impacting Pathway Evolution

The evolutionary history of the this compound biosynthetic pathway has been significantly shaped by horizontal gene transfer (HGT), the movement of genetic material between different species.

Prokaryote to Eukaryote Transfer: Phylogenetic analyses strongly suggest that nematodes acquired a key enzyme for L-rhamnose biosynthesis from bacteria. nih.gov The nematode enzyme RML-3, which is absent in other animals, clusters closely with bacterial homologs, indicating an ancient interdomain HGT event that was critical for the evolution of the nematode exoskeleton. embopress.orgnih.gov

Viral Acquisition of Host Genes: Large DNA viruses have also acquired genes for this pathway from their hosts. The Acanthocystis turfacea chlorella virus 1 (ATCV-1) is believed to have obtained its UGD gene from a green algal host through a relatively recent HGT. asm.orgnih.gov Similarly, an even earlier HGT event, likely from a protozoan ancestor, is thought to have provided the mimivirus with the complete set of genes (UGD and UGER) for this compound synthesis. asm.orgnih.govnih.gov

Gene Fusion Evolution: The very structure of the RHM enzymes in plants is a product of evolutionary events rooted in prokaryotic genes. It is hypothesized that the modern, fused RHM protein evolved from the integration of three separate prokaryotic genes (rmlB, rmlC, and rmlD) into the eukaryotic genome, followed by fusion into a single, multifunctional gene. plos.orgniu.edu This created a more streamlined and potentially more efficient pathway in plants.

Feedback Inhibition Mechanisms

Feedback inhibition is a common regulatory strategy in metabolic pathways where the end product of the pathway inhibits an early enzymatic step, thus controlling its own synthesis. In the context of this compound, this regulation is critical for maintaining cellular homeostasis.

Regulation of Dehydratase Activity by this compound

The biosynthesis of this compound from UDP-D-glucose is a multi-step process. A key regulatory point is the feedback inhibition of the initial enzymes by the final product, this compound. In plants and some viruses, the enzyme responsible for converting UDP-D-glucose to an intermediate, UDP-4-keto-6-deoxy-D-glucose, is UDP-D-glucose 4,6-dehydratase (UGD). Research has demonstrated that this compound can inhibit the activity of UGD. For instance, in studies involving the viruses ATCV-1 and mimivirus, the addition of 100 μM this compound to an equimolar concentration of UDP-D-glucose led to a 50% and 60% reduction in UGD activity, respectively. asm.org This inhibitory effect confirms previous findings on the Arabidopsis thaliana enzyme RHM2. asm.org

In many bacteria, the analogous pathway leads to the synthesis of dTDP-L-rhamnose. The first enzyme in this pathway, glucose-1-phosphate thymidylyltransferase (RmlA), is allosterically regulated by the end product, dTDP-L-rhamnose. nih.govoup.com This feedback inhibition is a crucial control point for the entire biosynthetic pathway. nih.gov Structural studies of RmlA from Pseudomonas aeruginosa have revealed the allosteric site where dTDP-L-rhamnose binds, providing a molecular basis for this regulation. nih.govacs.org The binding of the inhibitor at this remote site can induce conformational changes that affect the enzyme's active site, often acting as a competitive inhibitor with respect to one of the substrates. acs.org

| Enzyme/Organism | Inhibitor | Type of Inhibition | Reference |

| UGD (ATCV-1) | This compound | Feedback Inhibition | asm.org |

| UGD (mimivirus) | This compound | Feedback Inhibition | asm.org |

| RHM2 (A. thaliana) | This compound | Feedback Inhibition | asm.org |

| RmlA (P. aeruginosa) | dTDP-L-rhamnose | Allosteric | nih.govacs.org |

Inter-Pathway Inhibition (e.g., this compound on UDP-D-Fucose Production)

Metabolic pathways for different nucleotide sugars are often interconnected, sharing common precursors. This creates the potential for cross-regulation, where the product of one pathway can influence the activity of another. A notable example of this inter-pathway inhibition is the effect of this compound on the production of UDP-D-fucose.

Both this compound and UDP-D-fucose biosynthesis pathways can originate from UDP-D-glucose. escholarship.orgacs.org The synthesis of UDP-D-fucose involves the enzyme UDP-glucose-4,6-dehydratase (UG46DH). escholarship.org It has been observed that the production of this compound can inhibit the production of UDP-D-fucose. escholarship.orgacs.org This inhibition is thought to occur at the level of the dehydratase enzyme. Specifically, this compound is a known inhibitor of several UG46DH domains of the UDP-rhamnose synthase (RHM) enzyme. escholarship.org This crosstalk is significant in metabolic engineering efforts, where the goal is to produce specific glycosylated molecules, as the accumulation of one nucleotide sugar can inadvertently suppress the synthesis of another. escholarship.orgacs.org

Biomolecular Condensate Formation in Rhamnose Synthesis

Recent discoveries have revealed a fascinating layer of regulation in this compound synthesis involving the formation of membraneless organelles known as biomolecular condensates. nih.govcarnegiescience.edubioengineer.org These structures, formed through a process called liquid-liquid phase separation (LLPS), concentrate specific enzymes and substrates, thereby enhancing metabolic efficiency and providing spatial and temporal control. bioengineer.orgresearchgate.netprinceton.edu

Rhamnosome Formation and Enzymatic Activity

In the plant Arabidopsis thaliana, the enzyme RHAMNOSE1 (RHM1), which is crucial for this compound synthesis, has been shown to form biomolecular condensates dubbed "rhamnosomes". nih.govcarnegiescience.educassyni.com These rhamnosomes are enzymatically active and their formation is essential for the synthesis of this compound. nih.govcarnegiescience.eduresearchgate.net Studies have demonstrated that RHM1 alone is sufficient to form these condensates, which are distinct from other known cytoplasmic bodies like stress granules. nih.govcarnegiescience.edueventscribe.net

The formation of rhamnosomes appears to enhance, rather than inhibit, the synthesis of this compound. biorxiv.org This is supported by several lines of evidence: rhamnosomes form during developmental stages that require increased cell wall synthesis, their formation is necessary for this compound production in heterologous systems, and another enzyme involved in the pathway, UER1, also localizes to rhamnosomes and requires their formation for its function. biorxiv.org The condensation of RHM1 is a prerequisite for its biochemical function and is essential for proper plant development. eventscribe.net

| Feature | Description | Reference |

| Name | Rhamnosome | cassyni.combiorxiv.org |

| Key Protein | RHAMNOSE1 (RHM1) | nih.govcarnegiescience.edu |

| Function | Site of active this compound synthesis | nih.govcarnegiescience.eduresearchgate.net |

| Formation | Liquid-liquid phase separation of RHM1 | nih.govcarnegiescience.edu |

| Requirement | Essential for this compound synthesis and organ development in Arabidopsis | nih.govcarnegiescience.educassyni.comresearchgate.net |

Role of Condensates in Spatial and Temporal Regulation of Metabolism

The dynamic formation and dissolution of rhamnosomes provide a mechanism for the spatial and temporal regulation of this compound metabolism. biorxiv.org In Arabidopsis petal development, RHM1 is initially diffuse in the cytoplasm. biorxiv.orgbiorxiv.org As the petal expands and cell wall synthesis increases, RHM1 condenses to form rhamnosomes in the majority of epidermal cells. biorxiv.orgbiorxiv.org Later, as the demand for this compound decreases, the frequency of cells with rhamnosomes also declines. biorxiv.org

This temporal regulation suggests that the formation of rhamnosomes is a controlled process, likely influenced by other cellular factors that promote or inhibit RHM1 condensation. biorxiv.org The ability to sequester enzymes and substrates within these condensates allows the cell to rapidly switch metabolic pathways on or off in response to developmental cues or environmental signals. bioengineer.org This strategy of using biomolecular condensates to regulate metabolic pathways is an emerging theme in cell biology, and rhamnosomes provide a clear example of how this process is harnessed to control the synthesis of a critical small molecule. nih.govbioengineer.orgresearchgate.net The discovery of rhamnosomes opens up new avenues for understanding how cells organize and regulate their metabolism during development. biorxiv.org

Biological Functions of Udp L Rhamnose in Glycoconjugate Metabolism

Role in Plant Cell Wall Polysaccharide Synthesis

In plants, UDP-L-rhamnose is an essential precursor for the synthesis of pectic polysaccharides, which are major components of the primary cell wall. The synthesis of this compound occurs in the cytoplasm from UDP-glucose via the action of this compound synthases (RHM). biorxiv.orgbiorxiv.org These enzymes, such as RHM1 and RHM2 in Arabidopsis thaliana, are typically trifunctional, catalyzing the dehydration, epimerization, and reduction reactions required to convert UDP-glucose into this compound. uniprot.orguniprot.org This activated sugar is then transported into the Golgi apparatus for the assembly of pectic polysaccharides. frontiersin.orgpnas.org

Rhamnogalacturonan I (RG-I) is a major pectic polysaccharide characterized by a backbone of alternating α-1,4-linked D-galacturonic acid and α-1,2-linked L-rhamnose residues. qmul.ac.uk The biosynthesis of this backbone is dependent on the availability of this compound. nih.gov Specific glycosyltransferases in the Golgi apparatus utilize this compound as the sugar donor to incorporate rhamnose into the growing polysaccharide chain. One such enzyme, a rhamnogalacturonan I rhamnosyltransferase, catalyzes the transfer of rhamnose from UDP-β-L-rhamnose to the RG-I backbone. qmul.ac.uk The structure of RG-I, with its rhamnose-containing backbone, is fundamental for the proper structure and flexibility of the plant primary cell wall. sci-hub.se

Rhamnogalacturonan II (RG-II) is another critical pectic polysaccharide, albeit less abundant than RG-I. It possesses a highly complex and conserved structure, composed of a homogalacturonan backbone with four different oligosaccharide side chains. sci-hub.se L-rhamnose is a component of one of these side chains. The synthesis of RG-II is critically dependent on this compound as the donor substrate for the rhamnosyltransferases involved in assembling these side chains. uniprot.orguniprot.orgebi.ac.uk The intricate structure of RG-II is essential for cell wall integrity, primarily through its ability to form borate (B1201080) diester cross-links, which dimerize RG-II molecules and contribute significantly to the tensile strength of the cell wall. sci-hub.se

Table 1: Key Enzymes in Plant this compound Metabolism

| Enzyme Name | Organism | Function | Impact of Deficiency |

| RHM1 (RHAMNOSE1) | Arabidopsis thaliana | Trifunctional enzyme that synthesizes this compound from UDP-glucose. Plays a major role in supplying UDP-rhamnose for cell wall and flavonoid biosynthesis. uniprot.orgnih.gov | Defective root hair development, altered flavonol glycosylation profile, aberrant cell shape, and hyponastic growth. nih.gov |

| RHM2 (RHAMNOSE2) | Arabidopsis thaliana | Trifunctional enzyme involved in this compound biosynthesis, primarily expressed in developing seeds. biorxiv.orguniprot.org | Defects in seed mucilage synthesis and abnormal seed coat epidermal development. uniprot.org |

| Rhamnogalacturonan I Rhamnosyltransferase | Vigna angularis (azuki bean) | Transfers L-rhamnose from UDP-β-L-rhamnose to the RG-I backbone. qmul.ac.uk | Impaired RG-I biosynthesis, affecting cell wall structure. |

Rhamnogalacturonan II (RG-II) Biosynthesis

Contributions to Microbial Glycoconjugates

This compound is not exclusive to plants; it also plays a vital role in the biology of various microorganisms, where rhamnose-containing glycoconjugates are often key components of the cell surface. These molecules can be critical for cell structure, survival, and interactions with host organisms.

In the protozoan parasite Trichomonas vaginalis, the causative agent of trichomoniasis, the cell surface is covered by a dense layer of a complex glycoconjugate called lipoglycan (TvLG). mdpi.com L-rhamnose is a major constituent of TvLG, forming a polyrhamnose backbone that is crucial for the structural integrity of the lipoglycan and its function as a virulence factor. biorxiv.orgresearchgate.net The biosynthesis of this rhamnose is dependent on a pathway that utilizes UDP-D-glucose as the preferred substrate. mdpi.com The first committed step is catalyzed by UDP-D-glucose 4,6-dehydratase. mdpi.com Interestingly, the L-rhamnose biosynthetic pathway in T. vaginalis appears to be a hybrid of prokaryotic and eukaryotic systems; while it uses the UDP-activated sugar typical of eukaryotes, it is proposed to use separate enzymes for the subsequent epimerase and reductase steps, a characteristic of prokaryotic pathways. mdpi.com The inhibition of this pathway is considered a potential therapeutic target, as altering the TvLG structure could impair the parasite's ability to adhere to host cells. researchgate.net

In certain fungi, rhamnose is a minor but essential component of cell wall glycans. nih.gov The vascular wilt fungus Verticillium dahliae, a significant plant pathogen, requires this compound synthesis for its pathogenicity. nih.govfrontiersin.org V. dahliae possesses a gene encoding a nucleotide-rhamnose synthase/epimerase-reductase (VdNRS/ER), which is a bifunctional enzyme responsible for converting the intermediate UDP-4-keto-6-deoxyglucose to this compound. researchgate.net Deletion of the VdNRS/ER gene completely abolishes the fungus's ability to cause disease in host plants, even though its vegetative growth and spore production remain unaffected. nih.govresearchgate.net This loss of pathogenicity is attributed to the inability of the mutant strains to colonize the host's roots effectively, demonstrating that rhamnose-containing glycans on the fungal cell surface are indispensable for the initial stages of infection. nih.gov This highlights the critical role of this compound in mediating the interaction between the fungus and its plant host.

Table 2: Key Enzymes in Microbial this compound Metabolism

| Enzyme Name | Organism | Function | Impact of Deficiency |

| UDP-D-glucose 4,6-dehydratase (UGD) | Trichomonas vaginalis | Catalyzes the first step in the L-rhamnose biosynthetic pathway, converting UDP-D-glucose to an intermediate. mdpi.com | Severe alteration of the lipoglycan (TvLG) structure, potentially reducing parasite virulence. researchgate.net |

| Nucleotide-Rhamnose Synthase/Epimerase-Reductase (VdNRS/ER) | Verticillium dahliae | Bifunctional enzyme that synthesizes this compound. nih.govresearchgate.net | Complete loss of pathogenicity and inability to colonize host roots, without affecting vegetative growth. nih.gov |

Surface Glycans in Viruses (e.g., Mimivirus Glycosylated Fibers)

The giant DNA virus, Acanthamoeba polyphaga Mimivirus, possesses a unique and complex genome that encodes for enzymes involved in the synthesis of unusual sugars, a feature not commonly observed in the viral kingdom. frontiersin.orgontosight.ainih.gov The surface of the Mimivirus is adorned with a dense layer of glycosylated fibers, which are crucial for the virus's interaction with its host. frontiersin.orgontosight.ai These fibers are composed of several monosaccharides, with L-rhamnose being a significant component. frontiersin.orgontosight.ainih.govfrontiersin.org

Remarkably, Mimivirus has the autonomous capacity to synthesize this compound, the activated form of rhamnose required for glycosylation. frontiersin.orgnih.gov This is accomplished through a viral-encoded enzymatic pathway. The Mimivirus genome contains the genes R141 and L780, which encode a UDP-D-glucose 4,6-dehydratase and a bifunctional UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/4-reductase, respectively. frontiersin.org These enzymes work in concert to convert UDP-D-glucose into this compound. frontiersin.org The presence of this complete biosynthetic pathway allows the virus to produce the necessary sugar precursors for its extensive surface glycan synthesis, independent of the host cell's machinery. frontiersin.orgnih.gov

Structural and enzymological studies of the L780 protein, a this compound synthase, have provided detailed insights into its function. frontiersin.orgontosight.ainih.gov The high-resolution structure of the L780 ternary complex reveals a bilobal architecture characteristic of the short-chain dehydrogenase/reductase (SDR) superfamily. frontiersin.orgontosight.ainih.gov Kinetic analyses have demonstrated that the enzyme can utilize both UDP- and dTDP-linked sugar substrates but shows a higher catalytic efficiency with the UDP-linked form. frontiersin.orgnih.gov This viral this compound synthase is a key enzyme in providing the building blocks for the heavily glycosylated fibers that are essential for the Mimivirus life cycle. frontiersin.orgontosight.ainih.gov The monosaccharide composition of Mimivirus glycans includes not only L-rhamnose but also D-glucose, N-acetyl-D-glucosamine, and the rare sugar 4-amino-4,6-dideoxy-D-glucose (viosamine). frontiersin.orgontosight.ainih.govnih.gov

Glycosylation of Specialized Metabolites

In plants, this compound is a key precursor for the glycosylation of a wide range of specialized metabolites, including flavonoids, terpenoids, and saponins (B1172615). nih.govportlandpress.com This modification, catalyzed by rhamnosyltransferases, significantly impacts the chemical properties and biological activities of these compounds. nih.govportlandpress.comgoogle.com

Flavonoid Glycosylation (e.g., Kaempferol (B1673270) 3-O-Rhamnoside)

Flavonoids are a diverse class of plant secondary metabolites with various biological functions. Their glycosylation, particularly rhamnosylation, enhances their diversity and can alter their properties. ontosight.ai An example of this is the formation of kaempferol 3-O-rhamnoside, a flavonoid glycoside. This reaction is catalyzed by a specific enzyme, this compound:kaempferol 3-O-rhamnosyltransferase, which transfers a rhamnose moiety from this compound to the 3-hydroxyl group of the flavonoid kaempferol. ontosight.ai

Several rhamnosyltransferases involved in flavonoid glycosylation have been identified and characterized. For instance, in Arabidopsis thaliana, the enzyme AtUGT78D1 has been shown to be a UDP-rhamnose:flavonol glycosyltransferase that can produce quercetin (B1663063) 3-O-rhamnoside. acs.org In Morella rubra, two functional UDP-rhamnosyltransferases, MrUGT78R1 and MrUGT78R2, have been identified that can transfer rhamnose to flavonol aglycones to produce compounds like myricetin (B1677590) 3-O-rhamnoside and kaempferol 3-O-rhamnoside. oup.com Similarly, a rhamnosyltransferase from Hypericum monogynum, HmF3RT, specifically transfers a rhamnose from this compound to the 3-OH position of flavonols. researchgate.net The enzyme UGT89C1 in Arabidopsis is a flavonol 7-O-rhamnosyltransferase, responsible for the rhamnosylation at the C-7 position of flavonols. semanticscholar.org

Terpenoid and Saponin Glycosylation

This compound is also a crucial sugar donor for the glycosylation of terpenoids and saponins, a diverse group of natural products with a wide range of biological activities. nih.gov The addition of rhamnose moieties to these core structures can significantly alter their pharmacological properties. researchgate.net

In the biosynthesis of saponins, UDP-glycosyltransferases (UGTs) catalyze the transfer of sugar moieties, including rhamnose, from UDP-sugars to the triterpenoid (B12794562) or steroid skeleton. researchgate.net For example, in the medicinal plant Paris polyphylla, a 4′-O-rhamnosyltransferase, UGT73DY2, has been identified that catalyzes the rhamnosylation of steroidal diglycosides to form triglycosides like dioscin. nih.gov This specific rhamnosylation step occurs after a prior glycosylation event. nih.gov Characterization of UGTs from Paris polyphylla has revealed their roles in the serial glycosylation events that lead to the complex sugar chains found in bioactive steroidal saponins. nih.gov The rhamnosylation of cardiotonic steroids has also been shown to influence their biological activity. nih.gov

Modulation of Bioactivity through Rhamnosylation

The attachment of rhamnose to specialized metabolites can profoundly modulate their biological activities. google.com For instance, flavonol rhamnosides have demonstrated enhanced antiviral and antibacterial activities compared to their corresponding aglycones. acs.org The rhamnosylation of flavonoids can also influence their interaction with biological targets and affect plant development. nih.gov

In the case of saponins, rhamnosylation can significantly impact their pharmacological effects. The 4′-O-rhamnosylation of certain pennogenin (B1253130) glycosides in Paris polyphylla was found to enhance their antitumor activity. nih.gov Similarly, the selective de-rhamnosylation of natural products like saponins can alter their clinical importance, highlighting the critical role of the rhamnose moiety in their bioactivity. researchgate.net The glycosylation of flavonoids, including rhamnosylation, can also lead to higher solubility and increased stability of these compounds. google.com

Nucleotide Sugar Transport and Subcellular Compartmentalization

The biosynthesis of this compound occurs in the cytoplasm. researchgate.net However, the glycosylation reactions that utilize this activated sugar primarily take place in the lumen of the Golgi apparatus. frontiersin.orgnih.gov Therefore, the transport of this compound from the cytosol into the Golgi is a critical step in the synthesis of many glycoconjugates. This transport is mediated by specific nucleotide sugar transporters (NSTs) located in the Golgi membrane. frontiersin.org

Golgi-Localized this compound Transporters (e.g., URGTs in Arabidopsis)

In the model plant Arabidopsis thaliana, a family of six this compound/UDP-D-galactose transporters (URGTs) has been identified and characterized. frontiersin.orgfrontiersin.orgpnas.org These transporters, designated URGT1 through URGT6, are localized to the Golgi apparatus and are capable of transporting both UDP-rhamnose and UDP-galactose in vitro. frontiersin.orgpnas.org They function as antiporters, exchanging UDP-sugars for UMP in a strict counter-exchange mechanism. uniprot.orguniprot.org

The different members of the URGT family exhibit distinct expression patterns and play specific roles in plant development. pnas.org For example, URGT1 is highly expressed throughout the plant, and its mutants show a reduction in galactose content in the cell walls of rosette leaves. frontiersin.orgpnas.org In contrast, URGT2 is preferentially expressed during seed development, and its mutants have a reduced rhamnose content in the seed coat mucilage, affecting the structure of rhamnogalacturonan-I, a major component of pectin (B1162225). frontiersin.orgnih.gov Further studies on double and triple mutants of urgt2, urgt4, and urgt6 have revealed their synergistic roles in the biosynthesis of mucilage, where they affect the length of rhamnogalacturonan-I polymers. nih.govresearchgate.net The functional interchangeability of URGT1 and URGT2, demonstrated through promoter-swapping experiments, indicates that their specific in vivo functions are largely determined by their spatio-temporal expression patterns rather than differences in their transport kinetics. frontiersin.org

Cytosolic Synthesis and Transport Mechanisms

Uridine (B1682114) diphosphate (B83284) L-rhamnose (this compound) is a crucial activated sugar nucleotide required for the biosynthesis of various glycoconjugates, particularly the pectic polysaccharide rhamnogalacturonan-I in the plant cell wall. biorxiv.orgbiorxiv.org The production and subsequent delivery of this molecule to the site of polysaccharide synthesis involve distinct and highly regulated cytosolic and membrane-associated processes.

Cytosolic Synthesis

The synthesis of this compound occurs exclusively in the cytosol. nih.gov In plants, this process begins with the precursor molecule UDP-D-glucose. biorxiv.orgbiorxiv.org The conversion of UDP-D-glucose to this compound is a multi-step enzymatic process involving dehydration, epimerization, and reduction reactions. portlandpress.commdpi.com

In the model plant Arabidopsis thaliana, these sequential reactions are primarily catalyzed by a family of large, multifunctional enzymes known as RHAMNOSE (RHM) synthases. biorxiv.orgmdpi.com There are three biochemically redundant isoforms—RHM1, RHM2, and RHM3—which house all the necessary catalytic activities in a single polypeptide chain. biorxiv.orgbiorxiv.org These enzymes are composed of two principal catalytically active domains: an N-terminal dehydration domain and a C-terminal epimerase-reductase domain, connected by a flexible, intrinsically disordered region. biorxiv.orgbiorxiv.org

The synthesis pathway proceeds as follows:

Dehydration : The RHM enzyme first catalyzes the dehydration of UDP-D-glucose at the C4 and C6 positions, yielding the intermediate UDP-4-keto-6-deoxy-D-glucose. mdpi.comontosight.ai

Epimerization and Reduction : The same enzyme then facilitates the 3,5-epimerization and subsequent NADPH-dependent 4-reduction of the intermediate to produce the final product, this compound. portlandpress.comontosight.ainih.gov

While the RHM enzymes are sufficient for the complete synthesis, Arabidopsis also possesses an enzyme named UDP-4-KETO-6-DEOXY-D-GLUCOSE-3,5-EPIMERASE-4-REDUCTASE 1 (UER1). biorxiv.orgbiorxiv.org UER1 contains only the epimerase-reductase domain and can convert the UDP-4-keto-6-deoxy-D-glucose intermediate into this compound, but cannot initiate the process from UDP-D-glucose. biorxiv.orgbiorxiv.org

This synthetic pathway is not unique to plants. Giant viruses, such as the Acanthamoeba polyphaga Mimivirus, also encode enzymes for this compound synthesis. nih.govasm.org In some cases, these viral enzymes are bifunctional, combining the epimerase and reductase activities into a single protein, while the initial dehydratase is a separate enzyme. nih.govasm.orgresearchgate.netnih.gov In contrast, many bacteria synthesize a similar compound, dTDP-L-rhamnose, using a series of four distinct, monofunctional enzymes (RmlA-D). portlandpress.comnih.govmdpi.com

Table 1: Key Enzymes in Cytosolic this compound Synthesis in Arabidopsis thaliana

| Enzyme Name | Abbreviation | Function | Starting Substrate | Product |

| RHAMNOSE 1/2/3 | RHM1/2/3 | Trifunctional enzyme that performs dehydration, epimerization, and reduction. | UDP-D-glucose | This compound |

| UDP-4-KETO-6-DEOXY-D-GLUCOSE-3,5-EPIMERASE-4-REDUCTASE 1 | UER1 | Bifunctional enzyme that performs epimerization and reduction. | UDP-4-keto-6-deoxy-D-glucose | This compound |

Transport Mechanisms

Following its synthesis in the cytosol, this compound must be transported into the lumen of the Golgi apparatus to serve as a substrate for glycosyltransferases involved in pectin biosynthesis. nih.govresearchgate.net This translocation across the Golgi membrane is a critical step, as nucleotide sugars cannot freely diffuse across lipid bilayers. The transport is mediated by a specific class of membrane proteins known as Nucleotide Sugar Transporters (NSTs). nih.gov

In Arabidopsis, a family of six Golgi-localized proteins has been identified as UDP-rhamnose/UDP-galactose transporters (URGTs). nih.govpnas.org These transporters, designated URGT1 through URGT6, are bifunctional, capable of transporting both this compound and UDP-galactose into the Golgi lumen. pnas.org Competition assays have confirmed that both sugar nucleotides compete for the same transport mechanism, indicating a shared binding site. pnas.org

Research focusing on the production of seed coat mucilage, a polysaccharide rich in rhamnogalacturonan-I, has highlighted the specific roles of URGT2, URGT4, and URGT6. nih.govresearchgate.net Genetic studies have shown that these three transporters are crucial for supplying the this compound required for proper mucilage synthesis. nih.gov The absence of these transporters leads to a deficit of this compound within the Golgi, resulting in the production of shorter rhamnogalacturonan-I polymers. nih.gov This underscores the essential role of these transporters in modulating the structure and length of cell wall polysaccharides.

Table 2: this compound Transporters in Arabidopsis thaliana

| Transporter Family | Members | Cellular Location | Substrate(s) | Function |

| UDP-Rhamnose/Galactose Transporter | URGT1, URGT2, URGT3, URGT4, URGT5, URGT6 | Golgi Apparatus | This compound, UDP-galactose | Transport of nucleotide sugars from the cytosol into the Golgi lumen for polysaccharide synthesis. |

Research Methodologies and Advanced Techniques for Udp L Rhamnose Investigation

Molecular and Genetic Approaches

Genetic and molecular tools are fundamental for isolating the genes responsible for UDP-L-rhamnose synthesis, producing the corresponding enzymes for in-vitro analysis, and probing their function in vivo.

A critical first step in characterizing the enzymes of the this compound pathway is to produce them in large quantities and in a pure form. This is typically achieved by cloning the corresponding genes into an expression system, most commonly the bacterium Escherichia coli.

The general workflow involves identifying putative gene sequences in an organism of interest through database searches (e.g., BLASTp) using known sequences of this compound biosynthetic enzymes from other species. mdpi.com Once identified, the gene's open reading frame is amplified from cDNA using the polymerase chain reaction (PCR) with sequence-specific primers. mdpi.com This DNA fragment is then inserted into a specialized plasmid vector, such as pET28a(+) or pGEX-6-P1, which is designed for high-level protein expression. mdpi.combiorxiv.org These vectors often add a molecular tag (e.g., a 6xHis-tag or a Glutathione S-transferase (GST) tag) to the enzyme, which greatly simplifies purification. mdpi.combiorxiv.org

The recombinant plasmid is introduced into an E. coli expression strain, like BL21(DE3). biorxiv.org Protein expression is induced, and the bacterial cells are harvested and broken open. The tagged recombinant enzyme is then selectively isolated from the complex mixture of bacterial proteins using affinity chromatography. For instance, His-tagged proteins bind to columns containing nickel-NTA resin, while GST-tagged proteins bind to glutathione-sepharose columns. mdpi.combiorxiv.orgnih.gov After washing away contaminants, the pure enzyme is eluted and can be used for functional and structural studies.

Table 1: Examples of Cloned and Expressed Enzymes in this compound Synthesis

| Enzyme | Gene | Organism of Origin | Expression Host | Vector | Purification Tag | Reference |

| UDP-D-glucose 4,6-dehydratase | TvUGD | Trichomonas vaginalis | E. coli | pGEX-6-P1 | GST | mdpi.com |

| L-rhamnose synthase | L780 | Acanthamoeba polyphaga Mimivirus | E. coli | Not Specified | His-tag | nih.gov |

| UDP-rhamnose synthase | VdNRS/ER | Verticillium dahliae | E. coli | pET28a | His-tag | nih.gov |

| UDP-glucose-4,6-dehydratase | UG4,6-Dh | Magnaporthe grisea | E. coli | pET28bTev | His-tag | nih.gov |

| UDP-rhamnosyltransferase | UGT738A3 | Trillium tschonoskii | E. coli BL21(DE3) | pET28a(+) | 6xHis-tag | biorxiv.org |

Site-Directed Mutagenesis for Functional Analysis

Site-directed mutagenesis is a powerful technique used to investigate the function of specific amino acid residues within an enzyme. By changing a single amino acid, researchers can test hypotheses about which residues are critical for substrate binding, catalysis, or maintaining the protein's structure.

For example, in the L-rhamnose synthase (L780) from Mimivirus, comparison with other enzymes suggested that Cysteine 108 and Lysine (B10760008) 175 were key catalytic residues. researchgate.net Site-directed mutagenesis experiments confirmed this hypothesis, showing that altering these residues dramatically impacted enzyme function. nih.govnih.gov Similarly, a lysine residue (K36) in the Arabidopsis thaliana enzyme RHM2 was identified as important for coenzyme binding; a mutant where this lysine was changed to alanine (B10760859) (K36A) had significantly reduced activity compared to the wild-type enzyme. asm.org This approach provides direct evidence for the roles of individual amino acids in the enzyme's mechanism. researchgate.net

Table 2: Key Amino Acid Residues in this compound Pathway Enzymes Identified by Mutagenesis

| Enzyme | Organism | Residue(s) | Technique | Finding | Reference |

| L-rhamnose synthase (L780) | Acanthamoeba polyphaga Mimivirus | Cys 108, Lys 175 | Site-directed mutagenesis | Confirmed their key roles in catalysis. | nih.govnih.gov |

| UDP-rhamnose synthase (RHM2) | Arabidopsis thaliana | Lys 36 | Site-directed mutagenesis (K36A) | Residue is important for coenzyme binding and enzyme activity. | asm.org |

| UDP-rhamnosyltransferase (MrUGT78R1) | Morella rubra | Pro143 | Site-directed mutagenesis | Amino acids within the PSPG box were identified as crucial for UDP-sugar transfer activity. | oup.com |

Gene Knockout and Overexpression Studies in Model Organisms

To understand the physiological importance of the this compound pathway in a living organism, researchers often employ gene knockout or overexpression strategies.

Gene Knockout/Deletion: By deleting the gene for a pathway enzyme, scientists can observe the resulting effects on the organism's growth, development, and interactions with its environment. In the plant pathogenic fungus Verticillium dahliae, deleting the gene for the UDP-rhamnose synthase (VdNRS/ER) resulted in a complete loss of its ability to cause disease in host plants, demonstrating that this compound is essential for its pathogenicity. nih.govcornell.edu In another fungus, Botrytis cinerea, deletion of the second gene in the pathway (bcer) led to the toxic accumulation of the intermediate UDP-4-keto-6-deoxy-glucose, which adversely affected fungal development and virulence. researchgate.net

Overexpression: Conversely, overexpressing a gene can enhance a specific metabolic pathway. In Arabidopsis, overexpression of the RHM1 gene, which encodes a this compound synthase, was shown to increase the rhamnose content in the plant's cell wall. nih.gov This technique is also valuable in heterologous systems. For instance, expressing the Arabidopsis RHM1 gene in Saccharomyces cerevisiae (a yeast that does not naturally produce rhamnose) allowed for the direct measurement of this compound synthesis and confirmed that the enzyme's ability to form condensates is required for its function. biorxiv.org Similarly, overexpressing genes in E. coli is a common strategy to increase the supply of this compound for the biotechnological production of valuable rhamnosylated compounds. acs.org

Random genetic screens are an unbiased approach to identify genes involved in a specific biological process. In this method, a large population of organisms is randomly mutated, and individuals showing a defect in the process of interest are selected for further study. This approach can uncover unexpected gene functions.

A prominent example is a random genetic screen performed on the fungal pathogen Verticillium dahliae to find genes involved in its pathogenic potential. nih.gov This screen identified 58 candidate genes, one of which was the gene encoding the nucleotide-rhamnose synthase/epimerase-reductase (NRS/ER), directly linking the this compound pathway to the fungus's ability to cause disease. nih.govcornell.edu Similarly, genome-wide screens in bacteria have identified the related dTDP-L-rhamnose pathway as being crucial for gut colonization, highlighting the power of this discovery method. pnas.org

Biochemical and Enzymological Assays

Once an enzyme is purified, its activity must be measured. Biochemical assays are essential for determining an enzyme's function, its substrate specificity, and its kinetic properties, such as how efficiently it performs its reaction.

Spectrophotometric Assays: These assays are often continuous and rely on a change in light absorbance that accompanies the enzymatic reaction. The reductase step in this compound synthesis, which converts UDP-4-keto-6-deoxy-D-glucose to this compound, consumes the cofactor NADPH. The consumption of NADPH can be conveniently monitored by measuring the decrease in absorbance at a wavelength of 340 nm. nih.gov This method was used to determine the steady-state kinetic parameters for the L780 rhamnose synthase from Mimivirus. nih.gov Commercial kits for measuring L-rhamnose itself also utilize spectrophotometric detection.

Chromatographic Assays: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the substrates and products of an enzymatic reaction. Anion-exchange HPLC is particularly well-suited for separating negatively charged nucleotide sugars like UDP-D-glucose and its products. nih.gov This method has been widely used to measure the activity of UDP-D-glucose 4,6-dehydratases from various sources, including viruses and fungi. mdpi.comnih.govnih.gov More advanced methods combine liquid chromatography with mass spectrometry (LC-MS), which provides an extra layer of confirmation by identifying the exact mass of the product molecules. LC-MS was used, for example, to definitively detect the production of this compound in yeast that was engineered to express the plant RHM1 gene. biorxiv.org

Table 3: Kinetic Parameters of this compound Biosynthetic Enzymes

| Enzyme | Organism | Substrate | Assay Method | Km (µM) | Reference |

| UGD | Acanthocystis turfacea chlorella virus 1 (ATCV-1) | UDP-D-glucose | Anion-exchange HPLC | 18.4 ± 3.3 | nih.gov |

| L780 | Acanthamoeba polyphaga Mimivirus | UDP-4-keto-6-deoxy-D-glucose | Spectrophotometric | 110 ± 10 | nih.gov |

| L780 | Acanthamoeba polyphaga Mimivirus | dTDP-4-keto-6-deoxy-D-glucose | Spectrophotometric | 1400 ± 200 | nih.gov |

| TvUGD | Trichomonas vaginalis | UDP-D-glucose | HPLC | 18.7 ± 2.4 | mdpi.com |

| TvUGD | Trichomonas vaginalis | dTDP-D-glucose | HPLC | 243.0 ± 19 | mdpi.com |

Compound Glossary

Substrate Specificity and Product Analysis

The enzymes responsible for this compound biosynthesis exhibit distinct substrate preferences that often correlate with their organismal origin. In eukaryotes like plants and in giant viruses, the pathway preferentially utilizes UDP-D-glucose as the starting substrate. nih.govresearchgate.net In contrast, bacteria typically use dTDP-D-glucose for the synthesis of the analogous dTDP-L-rhamnose. nih.govresearchgate.net

Enzymatic studies have confirmed these specificities. For instance, UDP-D-glucose 4,6-dehydratase (UGD) from the protozoan Trichomonas vaginalis and the enzyme from Acanthocystis turfacea chlorella virus 1 (ATCV-1) both show a clear preference for UDP-D-glucose over dTDP-D-glucose. nih.govnih.gov Similarly, the this compound synthase (L780) from Mimivirus can act on both UDP- and dTDP-activated sugars but demonstrates significantly higher catalytic efficiency with the UDP-linked substrate. nih.govresearchgate.net This preference is thought to be mediated by the differential recognition of the ribose moiety of UDP versus the deoxyribose of dTDP. nih.gov

The analysis of reaction intermediates and the final product, this compound, is critical for confirming enzyme function. Researchers commonly employ a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to separate the various nucleotide sugars in a reaction mixture, with retention times allowing for initial identification. mdpi.comnih.gov For definitive confirmation and structural verification, Electrospray Ionization Mass Spectrometry (ESI-MS) is coupled with liquid chromatography (LC-MS). This technique confirms the identity of products by their mass-to-charge ratio (m/z). nih.govmdpi.com For example, in the analysis of the T. vaginalis UGD reaction, ESI-MS detected species with m/z values corresponding to the substrate UDP-D-glucose (m/z 565.17) and the product UDP-4-keto-6-deoxy-D-glucose (m/z 547.17). nih.govmdpi.com

Table 1: Substrate Specificity of Various Enzymes in L-Rhamnose Biosynthetic Pathways.

Enzyme Kinetics and Inhibition Studies

Enzyme kinetics studies provide quantitative data on the efficiency and affinity of enzymes involved in this compound synthesis. For example, the UDP-D-glucose 4,6-dehydratase from the virus ATCV-1 has a measured Km for UDP-D-glucose of 18.4 ± 3.3 μM. nih.gov Kinetic parameters have also been determined for this compound/UDP-D-galactose transporters (URGTs) in Arabidopsis, which are responsible for moving this compound into the Golgi apparatus. For these transporters, the apparent Km values for this compound were found to be in the range of 17–87 μM. pnas.org

The biosynthesis of this compound is tightly regulated, in part through feedback inhibition, where the final product of a pathway inhibits an early enzymatic step. The UDP-D-glucose 4,6-dehydratase activity of the Arabidopsis RHM2/MUM4 enzyme is strongly inhibited by the final product, this compound. researchgate.net This mechanism helps maintain the appropriate intracellular levels of UDP-sugars. researchgate.net Studies on viral dehydratases from ATCV-1 and Mimivirus confirmed this effect, showing that the addition of 100 μM this compound resulted in a 50-60% reduction in enzyme activity. nih.gov

Table 2: Selected Kinetic and Inhibition Data for this compound Pathway Enzymes.

Structural Biology Techniques

X-ray crystallography has been indispensable for determining the three-dimensional structures of this compound pathway enzymes at atomic resolution, providing profound insights into their catalytic mechanisms. A landmark achievement was the determination of the crystal structure of the this compound synthase (L780) from Acanthamoeba polyphaga Mimivirus in a ternary complex with NADP⁺ and its product, this compound. nih.govresearchgate.netnih.gov The structure was solved to a high resolution of 1.45 Å. nih.govresearchgate.netnih.gov

This structural model revealed that L780 is a dimer, with each subunit having a bilobal shape characteristic of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov The N-terminal domain is responsible for binding the NADP⁺ cofactor, while the C-terminal domain positions the this compound product in the active site. nih.govresearchgate.net The high-resolution structure allowed for the identification of key amino acid residues crucial for catalysis, such as Cysteine 108 and Lysine 175, whose roles were subsequently confirmed by site-directed mutagenesis experiments. nih.govresearchgate.net

Cryo-electron microscopy (cryo-EM) is a powerful technique for determining the structure of large and dynamic macromolecular assemblies that are often difficult to crystallize. nih.gov While a high-resolution cryo-EM structure of a complete this compound synthesis complex has not yet been reported, the technique is highly relevant for investigating such systems. In Arabidopsis, the RHM1 enzyme has been shown to form biomolecular condensates, termed 'rhamnosomes', which are thought to be sites of active this compound synthesis. nsf.govbiorxiv.org

Cryo-EM, particularly in conjunction with cryo-electron tomography (cryo-ET), is ideally suited to study the architecture of these large, potentially heterogeneous rhamnosome assemblies within a near-native cellular context. researchgate.netnih.gov This approach can reveal how multiple enzymes, such as RHM1 and UER1, are organized within these condensates to facilitate efficient metabolic channeling from the initial substrate to the final product. nsf.gov The ability of cryo-EM to capture complexes in different conformational states would also provide snapshots of the dynamic processes of enzyme recruitment and regulation. researchgate.net

In the absence of experimental structures or to complement them, computational modeling serves as a vital tool. Homology modeling is frequently used to generate predicted three-dimensional structures of enzymes based on the known structures of related proteins. This approach was used to model the UDP-D-glucose 4,6-dehydratase from T. vaginalis (TvUGD) to investigate its substrate preference. nih.gov Similarly, the structure of the rhamnosyltransferase UGT738A3 was modeled using AlphaFold to guide further study. biorxiv.org

Molecular docking is used to predict how substrates, such as this compound, bind to the active site of an enzyme. Docking studies with UGT738A3 identified key residues, like Gln356 and Ala357, that form hydrogen bonds with the this compound donor. biorxiv.org

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of these enzymes and their complexes with substrates over time. acs.orgrsc.org MD simulations of glycosyltransferases have been used to analyze the stability of enzyme-substrate complexes and to elucidate the conformational changes that occur during the catalytic cycle. rsc.orgfrontiersin.org For example, simulations can reveal how mutations alter the flexibility of certain protein regions or change the distance between catalytic residues and the substrate, thereby explaining observed changes in enzyme activity and specificity. rsc.orgfrontiersin.org

Cryo-Electron Microscopy for Large Complexes

Analytical Chemistry and Omics Approaches

The detection and quantification of this compound and its precursors rely on advanced analytical chemistry techniques. A widely used method is liquid chromatography-mass spectrometry (LC-MS). biorxiv.org This sensitive technique allows for the separation of different nucleotide sugars from complex cellular extracts and their unambiguous identification based on mass. biorxiv.orgfrontiersin.org For instance, researchers have successfully used LC-MS to measure the accumulation of this compound in yeast cells engineered to express the plant biosynthetic pathway. biorxiv.org HPLC is also routinely used, often for purification or to monitor reaction progress by observing the appearance of product peaks and disappearance of substrate peaks at specific retention times. mdpi.comnih.gov

"Omics" approaches provide a system-wide view of this compound metabolism. Transcriptomics, which analyzes the complete set of RNA transcripts, has been used to identify candidate genes encoding enzymes in the pathway, such as UDP-glycosyltransferases (UGTs) in various plants. biorxiv.orgoup.com By correlating gene expression profiles with the accumulation of rhamnosylated compounds, researchers can pinpoint the specific genes involved. Proteomics and metabolomics, which study the entire complement of proteins and metabolites, respectively, can further reveal how the levels of pathway enzymes and nucleotide sugar pools are regulated in response to developmental cues or environmental stress. utoronto.ca These integrated omics strategies are powerful for discovering new enzymes and understanding the complex regulatory networks that control the flow of carbons into this compound and its subsequent products. nih.gov

Mass Spectrometry for Nucleotide Sugar Quantification and Glycan Profiling

Mass spectrometry (MS) is a cornerstone technique for the analysis of this compound and related molecules due to its high sensitivity and specificity. Liquid chromatography coupled with mass spectrometry (LC-MS) is frequently employed for the detection and quantification of nucleotide sugars from cellular extracts. biorxiv.orgdoi.org In studies involving Arabidopsis thaliana and yeast, LC-MS has been instrumental in measuring the accumulation of this compound, confirming the function of biosynthetic enzymes like RHAMNOSE1 (RHM1). biorxiv.org For instance, researchers can detect substantial this compound production in yeast expressing RHM1, whereas parent strains or those with mutated, non-functional enzymes show no detectable levels. biorxiv.orgnih.gov

Hydrophilic interaction liquid chromatography (HILIC) is often the separation method of choice, coupled to tandem mass spectrometry (MS/MS) for robust analysis of plant nucleotide sugars. nih.gov A novel approach for studying nucleotide sugar transporters involves their reconstitution into liposomes, with the subsequent uptake of substrates like this compound quantified by mass spectrometry. nih.govpnas.org This method has been pivotal in identifying and characterizing bifunctional this compound/UDP-D-galactose transporters (URGTs) in Arabidopsis. nih.gov